molecular formula C21H18O2Sn B14253024 3-(Triphenylstannyl)prop-2-enoic acid CAS No. 403657-48-7

3-(Triphenylstannyl)prop-2-enoic acid

Cat. No.: B14253024
CAS No.: 403657-48-7
M. Wt: 421.1 g/mol
InChI Key: ZOEPXUVFIPSLHQ-UHFFFAOYSA-N
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Description

3-(Triphenylstannyl)prop-2-enoic acid is an organotin compound characterized by the presence of a triphenylstannyl group attached to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triphenylstannyl)prop-2-enoic acid typically involves the reaction of triphenyltin chloride with a suitable precursor, such as prop-2-enoic acid, under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-(Triphenylstannyl)prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced tin species or other reduced products.

    Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or other organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

3-(Triphenylstannyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound’s organotin moiety is of interest in studying the biological activity of organotin compounds, including their potential as antifungal or antibacterial agents.

    Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds, including their use in drug development.

    Industry: The compound is used in the production of polymers and other materials where organotin compounds serve as catalysts or stabilizers.

Mechanism of Action

The mechanism of action of 3-(Triphenylstannyl)prop-2-enoic acid involves its interaction with molecular targets through its organotin moiety. The triphenylstannyl group can form bonds with various substrates, facilitating reactions such as catalysis or stabilization. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-3-(trimethylsilyl)prop-2-enoic acid: This compound features a trimethylsilyl group instead of a triphenylstannyl group.

    Cinnamic acid: A simpler analog with a phenyl group attached to the prop-2-enoic acid moiety.

Uniqueness

3-(Triphenylstannyl)prop-2-enoic acid is unique due to the presence of the triphenylstannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where the specific characteristics of organotin compounds are desired, such as in catalysis or material science.

Properties

CAS No.

403657-48-7

Molecular Formula

C21H18O2Sn

Molecular Weight

421.1 g/mol

IUPAC Name

3-triphenylstannylprop-2-enoic acid

InChI

InChI=1S/3C6H5.C3H3O2.Sn/c3*1-2-4-6-5-3-1;1-2-3(4)5;/h3*1-5H;1-2H,(H,4,5);

InChI Key

ZOEPXUVFIPSLHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](C=CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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